Mammea E/BA
Beschreibung
Eigenschaften
CAS-Nummer |
111321-13-2 |
|---|---|
Molekularformel |
C24H30O7 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-[5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-2-oxochromen-4-yl]propyl acetate |
InChI |
InChI=1S/C24H30O7/c1-7-18(30-14(6)25)16-11-19(27)31-24-20(16)22(28)15(9-8-12(2)3)23(29)21(24)17(26)10-13(4)5/h8,11,13,18,28-29H,7,9-10H2,1-6H3 |
InChI-Schlüssel |
YOWZJSSQEMLPTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O)OC(=O)C |
melting_point |
50 - 53 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Normal-Phase Chromatography
Bioactive crude extracts undergo fractionation via normal-phase silica gel column chromatography. Using a gradient of petroleum ether and ethyl acetate (0–100% EtOAc), fractions are eluted and monitored via thin-layer chromatography (TLC). For M. americana, the 30–50% EtOAc fractions contain Mammea E/BA and its isomer E/BB. Similar approaches for M. siamensis coumarins use silica gel 60H with hexane-EtOAc gradients, achieving preliminary separation of prenylcoumarins.
Reverse-Phase Flash Chromatography
Further purification employs C18 reverse-phase columns with acetonitrile-water gradients. In one protocol, a stepwise elution from 50% to 100% acetonitrile isolates Mammea E/BA with 92% purity. Diaion HP-20 resin is alternatively used for aqueous fractions, with methanol elution yielding coumarin-enriched phases.
High-Performance Liquid Chromatography (HPLC) Purification
Final purification requires preparative HPLC to resolve structural analogs. For M. americana, a HICHROM EXODS-5-2683 C18 column (250 × 4.6 mm, 5 μm) with isocratic elution (84.95% methanol, 15% water, 0.05% trifluoroacetic acid) achieves baseline separation of Mammea E/BA (retention time: 25.3 min) and E/BB (23.5 min). Flow rates of 0.8 mL/min and UV detection at 290 nm optimize resolution (Figure 1).
Table 1: HPLC Conditions for Mammea E/BA Isolation
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase | Methanol:Water:TFA (84.95:15:0.05) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 290 nm |
| Retention Time (E/BA) | 25.3 min |
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR of Mammea E/BA reveals characteristic signals: δ 6.25 (s, H-5), δ 7.35 (d, J = 8.5 Hz, H-3'), δ 5.45 (t, J = 7.0 Hz, H-2''), and δ 2.10 (s, OAc). The 4-(1'-acetoxypropyl) substituent is confirmed by HMBC correlations between H-2'' (δ 5.45) and the carbonyl carbon (δ 170.2).
Mass Spectrometry (MS)
High-resolution ESI-MS displays a quasi-molecular ion at m/z 429.1652 [M + H]+, consistent with the formula C24H28O7. Fragmentation patterns include losses of 60 u (C2H4O2) and 42 u (C2H2O), indicative of acetyl and ketene groups.
Yield Optimization and Challenges
Mammea E/BA constitutes 0.004–0.008% of dried M. americana roots, diminishing to 0.002% in leaves. Challenges include low natural abundance and co-elution with E/BB. Countercurrent chromatography and pH-zone refining have been proposed to enhance yields but require validation.
Analytical Method Development
Quantitative analysis uses the HPLC protocol in Table 1, with calibration curves (R² > 0.999) for E/BA (0.1–50 μg/mL). UV spectra show λmax at 222, 295, and 325 nm, while LC-MS/MS enables detection limits of 0.01 ng/mL in biological matrices.
Analyse Chemischer Reaktionen
Types of Reactions
Mammea E/BA undergoes several types of chemical reactions, including:
Oxidation: Mammea E/BA can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Mammea E/BA.
Substitution: Substitution reactions can introduce different functional groups into the Mammea E/BA molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Mammea E/BA include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Mammea E/BA include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Mammea E/BA is a natural coumarin found in the Mammea species, particularly in Mammea americana . Research has explored its properties and potential applications, with a focus on its biological activities.
- Insecticidal Properties: Mammea E/BA, along with Mammea E/BB, has been identified as an insecticidal principle . It exhibits activity against Artemia salina Leach and Phaedon cochleariae Fab .
- Pesticide Development: Mammea E/BA can potentially be used in bioinsecticides. An analytical HPLC methodology has been established for determining and quantifying active isomers in crude extracts . This is important for the future development of bioinsecticides from this natural source because yields useful information regarding the possibilities of sustainable use of the natural sources and offer a method for standardising the raw material and/or the final botanical pesticides .
- Anti-Staphylococcal Activity: While Mammea B/BA is noted to be the most potent of all mammea coumarins reported to date, according to a literature review, other Mammea coumarins have shown antibacterial activity .
Isolation and Quantification
- HPLC Methodology: A selective, rapid, and simple analytical HPLC methodology has been established for determining and quantifying active isomers like Mammea E/BA in crude extracts from different parts of the plant .
- Plant Distribution: The amount of Mammea E/BA in each part of the plant is always slightly bigger than Mammea E/ BB; the amount of both is highest in the roots followed by leaves, bark, and stem .
- Extraction and Isolation: The pure natural coumarins mammea E/BA and mammea E/BB from M. americana were obtained for the first time, and their spectroscopic data are reported . Active extracts were selected for further fractionation and purification guided by Artemia bioassay .
Structure-Activity Relationship
- Structural Features: The determination of the structural features required for biological activity indicated the importance of: the phenolic hydrogens, 4-1´ acetoxy group, and the double bond in the 6-sidechain . Several structural transformations to the isomers were done in order to identify the part(s) of the molecule responsible for the activity .
Other Mammea Coumarins
Other coumarins from the Mammea genus have exhibited various biological activities:
Wirkmechanismus
Mammea E/BA exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the activation of hypoxia-inducible factor-1 (HIF-1) in human breast tumor cells by acting as an anionic protonophore that uncouples mitochondrial electron transport . Additionally, it disrupts transcriptional auto-regulation of the Wilms’ tumor 1 gene, leading to down-regulation of WT1 protein expression in leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Mammea E/BA’s cytotoxicity is intermediate compared to Mammea E/BB (more potent) and Mammea A/BA (broader tumor suppression).
- Structural variations influence mechanisms: Mammea E/BA and B/BA induce apoptosis via mitochondrial pathways, while E/BB targets signaling kinases like ERK1/2 .
Antioxidant Activity
Key Findings :
- The acyl group at C-8 is essential for antioxidant activity. Mammea E/BA’s 3-methylbutyryl substitution enhances radical scavenging compared to cyclized or non-prenylated analogs .
Antimicrobial Activity
Key Findings :
- Mammea E/BA’s antibacterial activity is less documented but likely inferior to Mammea B/BA, which has the lowest MIC (0.5–1.0 μg/mL) against MRSA due to optimal acyl/prenyl positioning .
- Cyclization (e.g., Mammea B/BA cyclo F) abolishes activity, emphasizing the necessity of linear prenyl chains .
Insecticidal Activity
Q & A
Q. What methodologies are used to isolate Mammea E/BA from natural sources?
Mammea E/BA is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and thin-layer chromatography (TLC). Structural elucidation employs 1D/2D nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, Mammea E/BA was isolated from Mammea siamensis seeds using these methods, with NMR confirming its coumarin backbone .
Q. What standardized assays are recommended to evaluate Mammea E/BA’s cytotoxicity?
The MTT assay is widely used to measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa, HT-29). Studies report MC100 (minimum cytotoxic concentration for 100% cell death) and LC50 (lethal concentration for 50% cell death). For instance, Mammea E/BA showed MC100 values of 10–20 μM in MCF-7 and HT-29 cells, with LC50 values indicating selectivity indices (SI) above 5, suggesting therapeutic potential .
Q. How is the mechanism of Mammea E/BA-induced cell death investigated experimentally?
Key methods include:
- Apoptosis detection : Flow cytometry for Annexin V/PI staining, caspase-3/7 activity assays, and DNA fragmentation analysis via gel electrophoresis.
- Autophagy assessment : Western blotting for LC3-II/LC3-I ratio and acidic vesicle quantification using LysoTracker staining.
- Mitochondrial dysfunction : Measurement of reactive oxygen species (ROS) with DCFH-DA probes and mitochondrial membrane potential via JC-1 staining .
Q. Which model organisms are suitable for studying Mammea E/BA’s antitrypanosomal activity?
Trypanosoma cruzi (Chagas disease pathogen) is a primary model. Studies measure IC50 values against epimastigote (Epi) and trypomastigote (Try) forms, comparing cytotoxicity in human lymphocytes (HL) to calculate selectivity indices. Mammea A/BA (structurally similar to E/BA) showed IC50 = 2.5 μM in Try cells with SI > 10, indicating specificity .
Q. How do researchers validate the purity and stability of Mammea E/BA in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is used for purity checks (>95%). Stability is assessed via accelerated degradation studies under varying pH, temperature, and light conditions. Data loggers track compound integrity during long-term storage .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data across studies be resolved?
Discrepancies often arise from differences in cell lines, culture conditions, or compound purity. For example, Mammea E/BA’s LC50 in HT-29 cells ranged from 8–15 μM across studies. To address this:
Q. What experimental designs are optimal for differentiating apoptosis, autophagy, and necrosis in Mammea E/BA-treated cells?
A multi-modal approach is recommended:
- Time-course experiments : Early apoptosis (Annexin V+/PI−) peaks at 24h, while autophagy markers (LC3-II) increase by 48h.
- Inhibitor studies : Use Z-VAD-FMK (apoptosis inhibitor) or 3-MA (autophagy inhibitor) to isolate pathways.
- Transmission electron microscopy (TEM) : Visualize autophagosomes and necrotic membrane rupture .
Q. How can computational modeling enhance the understanding of Mammea E/BA’s structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerase II or TLR4. Comparative SAR analysis of Mammea analogs (e.g., A/BA vs. B/BA) identifies critical functional groups. For instance, the cyclized D-ring in Mammea E/BA enhances DNA intercalation compared to linear analogs .
Q. What strategies mitigate off-target effects in in vivo studies of Mammea E/BA?
- Toxicity profiling : Assess liver/kidney function markers (ALT, creatinine) in rodent models.
- Pharmacokinetic optimization : Nanoformulations (e.g., liposomes) improve bioavailability and reduce systemic exposure.
- Tissue-specific delivery : Conjugate Mammea E/BA to antibodies targeting cancer cell receptors (e.g., EGFR) .
Q. How do researchers address reproducibility challenges in natural product research on Mammea E/BA?
Best practices include:
- Open-data repositories : Share raw NMR/MS spectra and cytotoxicity datasets in platforms like Zenodo.
- Collaborative validation : Cross-lab replication of key findings (e.g., ROS induction in T. cruzi).
- Metadata documentation : Detail plant sourcing (geography, harvest season) and extraction protocols to account for batch variability .
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